molecular formula C18H33N3O7 B15286414 2-[2,6-Bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoylamino]acetic acid

2-[2,6-Bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoylamino]acetic acid

Cat. No.: B15286414
M. Wt: 403.5 g/mol
InChI Key: RDJOFHONSQXHOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BOC-LYS(BOC)-GLY-OH, also known as Nα,Nε-di-Boc-L-lysine-glycine, is a compound used in peptide synthesis. It is a derivative of lysine and glycine, where the lysine residue is protected by two tert-butoxycarbonyl (Boc) groups. This compound is significant in the field of biochemistry and molecular biology due to its role in the synthesis of peptides and proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BOC-LYS(BOC)-GLY-OH typically involves the protection of the amino groups of lysine with Boc groups. The process begins with the reaction of lysine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction results in the formation of Nα,Nε-di-Boc-L-lysine. The protected lysine is then coupled with glycine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form BOC-LYS(BOC)-GLY-OH .

Industrial Production Methods

In an industrial setting, the production of BOC-LYS(BOC)-GLY-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The use of solid-phase peptide synthesis (SPPS) is common, where the compound is synthesized on a resin support, allowing for easy purification and isolation .

Chemical Reactions Analysis

Types of Reactions

BOC-LYS(BOC)-GLY-OH undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

BOC-LYS(BOC)-GLY-OH has several applications in scientific research:

Mechanism of Action

The mechanism of action of BOC-LYS(BOC)-GLY-OH involves its role as a protected amino acid derivative in peptide synthesis. The Boc groups protect the amino groups of lysine, preventing unwanted side reactions during peptide bond formation. Upon deprotection, the free amino groups can participate in further reactions, allowing for the synthesis of complex peptides and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BOC-LYS(BOC)-GLY-OH is unique due to its dual Boc protection, which provides stability and prevents side reactions during peptide synthesis. This makes it particularly useful in the synthesis of complex peptides and proteins, where selective protection and deprotection of amino groups are crucial .

Properties

IUPAC Name

2-[2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33N3O7/c1-17(2,3)27-15(25)19-10-8-7-9-12(14(24)20-11-13(22)23)21-16(26)28-18(4,5)6/h12H,7-11H2,1-6H3,(H,19,25)(H,20,24)(H,21,26)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDJOFHONSQXHOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)NCC(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33N3O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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